molecular formula C24H18N4O4S2 B11497535 N,N'-benzene-1,3-diyldiquinoline-8-sulfonamide

N,N'-benzene-1,3-diyldiquinoline-8-sulfonamide

Cat. No.: B11497535
M. Wt: 490.6 g/mol
InChI Key: PNQFLSIMZIAAPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(QUINOLINE-8-SULFONAMIDO)PHENYL]QUINOLINE-8-SULFONAMIDE typically involves the reaction of quinoline derivatives with sulfonamide groups. One common method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form the desired sulfonamide linkage . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate (CuSO₄) and sodium ascorbate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(QUINOLINE-8-SULFONAMIDO)PHENYL]QUINOLINE-8-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: NaBH₄, LiAlH₄

    Substitution: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-N-oxide derivatives, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(QUINOLINE-8-SULFONAMIDO)PHENYL]QUINOLINE-8-SULFONAMIDE is unique due to its dual quinoline-sulfonamide structure, which enhances its ability to interact with multiple molecular targets.

Properties

Molecular Formula

C24H18N4O4S2

Molecular Weight

490.6 g/mol

IUPAC Name

N-[3-(quinolin-8-ylsulfonylamino)phenyl]quinoline-8-sulfonamide

InChI

InChI=1S/C24H18N4O4S2/c29-33(30,21-12-1-6-17-8-4-14-25-23(17)21)27-19-10-3-11-20(16-19)28-34(31,32)22-13-2-7-18-9-5-15-26-24(18)22/h1-16,27-28H

InChI Key

PNQFLSIMZIAAPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)N=CC=C2

Origin of Product

United States

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